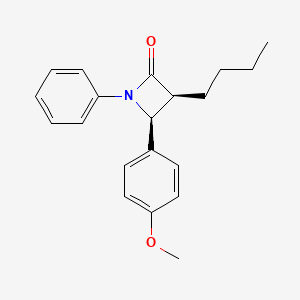
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a suitable butylating agent in the presence of a base. The reaction conditions often include:
Temperature: Typically around 0-25°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles like alkoxides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to the desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-butyl-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one
- (3S,4S)-3-butyl-4-(4-chlorophenyl)-1-phenylazetidin-2-one
- (3S,4S)-3-butyl-4-(4-nitrophenyl)-1-phenylazetidin-2-one
Uniqueness
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar azetidinone derivatives.
Eigenschaften
CAS-Nummer |
62500-43-0 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(3S,4S)-3-butyl-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C20H23NO2/c1-3-4-10-18-19(15-11-13-17(23-2)14-12-15)21(20(18)22)16-8-6-5-7-9-16/h5-9,11-14,18-19H,3-4,10H2,1-2H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
YRWFJSCGTDBKGC-RBUKOAKNSA-N |
Isomerische SMILES |
CCCC[C@H]1[C@H](N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
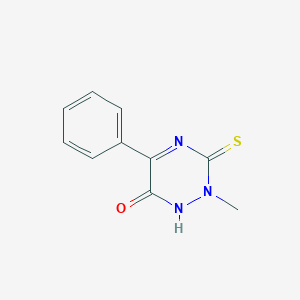

![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)
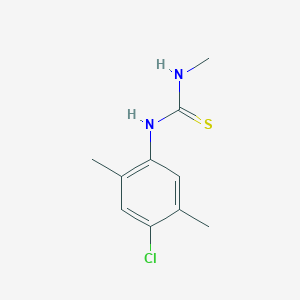

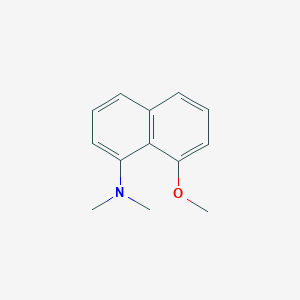
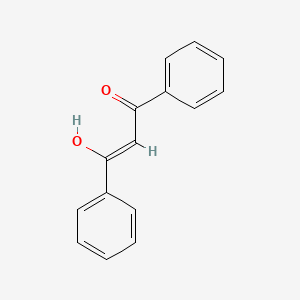
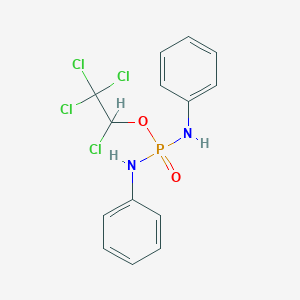
![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
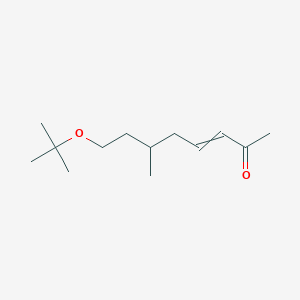
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
